2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a piperazinyl phenyl group, and a furanyl oxo-methyl group.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide typically involves multiple steps. The initial step often includes the preparation of the chlorinated phenoxy intermediate, followed by the introduction of the piperazinyl phenyl group and the furanyl oxo-methyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-methyloxirane
- 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride
Uniqueness
Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H26ClN3O4 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C25H26ClN3O4/c1-17-14-21(15-18(2)24(17)26)33-16-23(30)27-19-5-7-20(8-6-19)28-9-11-29(12-10-28)25(31)22-4-3-13-32-22/h3-8,13-15H,9-12,16H2,1-2H3,(H,27,30) |
InChI Key |
KSVBHJHFVTUERS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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